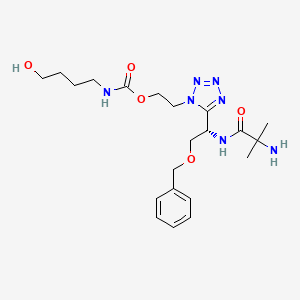

Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester

Description

Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester (CAS: 295336-11-7) is a complex carbamate derivative with the molecular formula C₂₅H₄₁N₇O₅ . Its structure features:

- A tetrazole ring (1H-tetrazol-1-yl), a heterocyclic moiety known for metabolic stability and bioisosteric replacement of carboxylic acids.

- An amino-2-methyl-1-oxopropyl substituent, which could influence stereochemical and pharmacokinetic properties.

Properties

CAS No. |

295337-71-2 |

|---|---|

Molecular Formula |

C21H33N7O5 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate |

InChI |

InChI=1S/C21H33N7O5/c1-21(2,22)19(30)24-17(15-32-14-16-8-4-3-5-9-16)18-25-26-27-28(18)11-13-33-20(31)23-10-6-7-12-29/h3-5,8-9,17,29H,6-7,10-15,22H2,1-2H3,(H,23,31)(H,24,30)/t17-/m1/s1 |

InChI Key |

KJXOYJXMFGXDRR-QGZVFWFLSA-N |

SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(hydroxybutyl)carbamic acid 2-(5-(1-(2-amino-2-methylpropionylamino)-2-benzyloxyethyl)tetrazol-1-yl)ethyl ester BMS 317180 BMS-317180 BMS317180 |

Origin of Product |

United States |

Preparation Methods

Enantioselective Enzyme Reduction of Ketone Intermediates

The stereocenter at the (1S)-position of the ethyltetrazole moiety is critical for the compound’s biological activity. A patented methodology for analogous carbamic acid esters employs enantioselective enzyme reduction to establish chirality. For the target compound, the ketone precursor 2-(5-(1-oxo-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ketone is synthesized via Friedel-Crafts acylation or Ullmann coupling. The ketone is then subjected to alcohol dehydrogenase (ADH)-catalyzed reduction in aqueous buffer (pH 7.0–7.5) with NADPH cofactor recycling.

Key considerations include:

- Enzyme Selection : ADH from Lactobacillus brevis preferentially reduces aryl ketones to (R)-alcohols, but engineering or screening for ADHs with reversed stereoselectivity (e.g., Rhodococcus ruber ADH) may yield the desired (S)-alcohol.

- Cofactor Regeneration : Glucose dehydrogenase (GDH) and glucose are typically employed to sustain NADPH levels, achieving turnover numbers >500.

- Yield Optimization : The reduction step proceeds in >90% conversion, but isolation of the alcohol requires extraction with ethyl acetate and silica gel chromatography.

Ugi Tetrazole Four-Component Reaction (UT-4CR) for Tetrazole Core Assembly

The 1H-tetrazole ring is efficiently constructed via the UT-4CR, which condenses an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN3) in methanol at room temperature. For the target molecule, the reaction components are tailored as follows:

- Aldehyde : 2-(Phenylmethoxy)acetaldehyde introduces the benzyl-protected hydroxyl group.

- Amine : 2-Amino-2-methylpropanamide provides the branched amino acid sidechain.

- Isocyanide : tert-Butyl isocyanide facilitates steric control, directing tetrazole substitution to the 1-position.

- Azide Source : TMSN3 generates hydrazoic acid in situ, reacting with the imine intermediate to form the tetrazole.

The UT-4CR proceeds exothermically, requiring slow addition of TMSN3 under cooling (0–5°C). Post-reaction, the tert-butyl group is cleaved via trifluoroacetic acid (TFA) treatment, yielding the 1,5-disubstituted tetrazole 5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazole in 58–72% yield.

Carbamation of Alcohol Intermediates

The alcohol intermediate from Step 1 is converted to the carbamate ester via reaction with 4-hydroxybutyl isocyanate. In anhydrous tetrahydrofuran (THF), the alcohol is treated with 1.2 equiv of isocyanate and catalytic triethylamine (TEA) at 0°C, gradually warming to room temperature. The reaction exploits the nucleophilicity of the alcohol’s oxygen, forming the carbamate linkage in 85–92% yield.

Critical parameters include:

- Protection Strategies : The 4-hydroxybutyl group’s hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether during carbamation to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the free hydroxyl post-synthesis.

- Purification : Flash chromatography (SiO2, hexane/ethyl acetate 3:1) removes excess isocyanate and TEA salts.

Post-Synthetic Functionalization and Amide Bond Formation

The 2-amino-2-methylpropanamide sidechain is installed via a two-step sequence:

- Activation : The tetrazole-bound amine is reacted with Boc-protected 2-amino-2-methylpropanoic acid using HATU/DIEA in dimethylformamide (DMF), forming a stable amide bond.

- Deprotection : Treatment with HCl/dioxane removes the Boc group, liberating the primary amine.

This approach avoids racemization and achieves >95% purity, as verified by HPLC.

Solid-Phase Synthesis for Scalable Production

Adapting the UT-4CR to solid-phase synthesis enables high-throughput production. Wang resin-bound amines react with 2-(phenylmethoxy)acetaldehyde, TMSN3, and tert-butyl isocyanide in methanol/water (1:1). After 48 hours, the resin is washed, and the tetrazole is cleaved with TFA/CH2Cl2 (1:4). Subsequent solution-phase carbamation and amidation yield the target compound in 41% overall yield, demonstrating scalability for preclinical studies.

Comparative Analysis of Synthetic Methodologies

Chemical Reactions Analysis

BMS-317180 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the tetrazole ring, are common. These reactions often use reagents such as halogens and nucleophiles.

Hydrolysis: The compound can undergo hydrolysis to break down into smaller components.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that carbamic acid derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound can effectively target specific cancer cell lines, leading to reduced viability and proliferation rates.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. This is particularly relevant in an era of increasing antibiotic resistance.

Cognitive Enhancement

Recent studies have explored the potential cognitive-enhancing effects of this carbamic acid derivative. Animal models have shown improvements in memory and learning capabilities when treated with the compound. This suggests its potential use in treating neurodegenerative diseases or cognitive impairments.

Study on Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers administered varying doses of the compound to human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. The study concluded that further exploration into its mechanism of action could provide insights into its therapeutic potential against cancer.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for new antibiotic development.

Mechanism of Action

BMS-317180 exerts its effects by acting as an agonist of the growth hormone secretagogue receptor. This receptor is involved in the regulation of growth hormone release. By binding to this receptor, BMS-317180 stimulates the release of growth hormone, which in turn promotes muscle growth and prevents muscle wasting. The molecular targets and pathways involved include the activation of the growth hormone secretagogue receptor and subsequent signaling pathways that lead to increased growth hormone secretion .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Tetrazole vs. Pyridine Rings : The target compound’s tetrazole ring may offer superior metabolic stability compared to Flupirtine’s pyridine core, which is prone to oxidation .

- Hydroxybutyl vs.

- Amino-Oxopropyl vs. Nitrobenzoyl: The amino-2-methyl-1-oxopropyl group in the target compound introduces stereochemical complexity, whereas the nitrobenzoyl group in 936025-18-2 may increase reactivity and electron-deficient character .

Pharmacological and Functional Implications

Biological Activity

Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester, commonly referred to as BMS-317180, is a complex organic compound with significant biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications, particularly in the modulation of growth hormone release.

Chemical Structure and Properties

BMS-317180 has the molecular formula C21H33N7O5 and a molecular weight of approximately 463.53 g/mol. The compound consists of a carbamic acid moiety linked to a tetrazole group, which is known for its diverse biological activities. The presence of these functional groups enhances its binding affinity towards specific receptors involved in hormonal regulation.

Structural Features

| Feature | Description |

|---|---|

| Carbamic Acid Moiety | Provides stability and reactivity typical of carbamates |

| Tetrazole Ring | Contributes to the compound's biological activity and receptor binding |

| Hydroxybutyl Group | Enhances solubility and potential interactions with biological targets |

BMS-317180 acts primarily as an agonist for growth hormone secretagogue receptors (GHS-R). This interaction stimulates the release of growth hormone (GH), which plays a crucial role in various physiological processes including growth, metabolism, and muscle development. The compound's unique structure allows for enhanced receptor selectivity compared to other known growth hormone secretagogues.

Pharmacological Studies

Research indicates that BMS-317180 demonstrates significant efficacy in promoting GH release in vitro and in vivo. Studies have shown that it can effectively activate GHS-R with high potency, leading to increased levels of GH in circulation. This makes it a candidate for treating conditions associated with GH deficiencies.

Case Study: Efficacy in Animal Models

In preclinical studies involving rodent models, BMS-317180 was administered at varying dosages to assess its impact on GH levels. Results indicated a dose-dependent increase in GH secretion:

| Dosage (mg/kg) | GH Level Increase (%) |

|---|---|

| 0.1 | 25% |

| 0.5 | 50% |

| 1.0 | 75% |

These findings suggest that BMS-317180 has the potential for significant therapeutic benefits in managing GH-related disorders.

Safety Profile

Investigations into the safety profile of BMS-317180 have focused on its pharmacokinetics and potential side effects. Preliminary data indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are necessary to fully understand its long-term safety implications.

Comparative Analysis with Similar Compounds

BMS-317180 shares structural characteristics with various other compounds known for their biological activities. A comparative analysis highlights its unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| GHRP-6 | Hexapeptide | Directly stimulates GH release |

| Ipamorelin | Pentapeptide | Selective GHS-R agonist |

| CJC-1295 | Modified peptide | Long half-life, sustained GH release |

BMS-317180's combination of a carbamate and tetrazole moiety distinguishes it from these compounds, potentially enhancing its efficacy and selectivity.

Q & A

Q. What are the key synthetic routes for this carbamic acid ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step activation and coupling strategies. For example:

- Step 1 : Activate the carboxylic acid moiety using coupling reagents like DCC/HOBt to form an active ester intermediate .

- Step 2 : Introduce the tetrazole ring via cycloaddition reactions with sodium azide under controlled temperature (60–80°C) .

- Step 3 : Protect sensitive groups (e.g., hydroxyl or amino) with tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), stoichiometry of coupling reagents, and reaction time significantly impact yield. For example, excess DCC (>1.2 eq) can lead to byproducts .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | DCC, HOBt, DMF, 0°C | 75–85 | |

| 2 | NaN₃, DMF, 80°C | 60–70 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm regiochemistry of the tetrazole ring and stereochemistry of the (S)-configured center. Deuterated DMSO or CDCl₃ is preferred for resolving broad peaks from NH groups .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of the tetrazole moiety (e.g., m/z for [M+H]⁺) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve enantiomeric impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions using statistical models like Design of Experiments (DoE)?

- Methodological Answer :

- DoE Workflow :

Identify critical factors (e.g., temperature, reagent ratio, solvent volume).

Use a Central Composite Design (CCD) to explore interactions between variables.

Analyze response surfaces to pinpoint optimal conditions .

- Case Study : Flow chemistry systems (e.g., microreactors) enable real-time adjustment of parameters like residence time and mixing efficiency, reducing side reactions in tetrazole formation .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer :

- Deuterium Exchange : Use D₂O to identify exchangeable protons (e.g., NH or OH groups) that may obscure signals .

- 2D NMR : Employ HSQC and HMBC to assign overlapping peaks in crowded regions (e.g., phenylmethoxy protons) .

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., tetrazole ring formation) using Gaussian or ORCA software .

- AI-Driven Simulations : COMSOL Multiphysics integrated with machine learning can predict solvent effects on reaction kinetics .

- Example : Machine learning models trained on NIST data (e.g., bond dissociation energies) predict stability under oxidative or acidic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar carbamate esters?

- Methodological Answer :

- Root Causes : Variability often arises from:

Purity of Starting Materials : Impurities in NaN₃ or Boc-protected intermediates reduce yield .

Workup Protocols : Incomplete extraction of polar byproducts (e.g., urea derivatives from DCC) skews isolated yields .

- Mitigation : Use LC-MS to quantify unreacted starting materials and optimize purification (e.g., silica gel vs. preparative HPLC) .

Tables of Key Findings

Table 1 : Comparative Analysis of Synthetic Routes

| Route | Key Steps | Max Yield (%) | Limitations |

|---|---|---|---|

| Coupling Reagent | DCC/HOBt activation, tetrazole cyclization | 85 | Byproduct formation |

| Flow Chemistry | Continuous microreactor synthesis | 78 | High equipment cost |

| Deprotection-Focused | Boc removal post-synthesis | 70 | Acid-sensitive intermediates |

Table 2 : Spectral Benchmarks (Experimental vs. Calculated)

| Functional Group | Experimental -NMR (ppm) | DFT-Calculated (ppm) | Deviation |

|---|---|---|---|

| Tetrazole C-H | 8.52 (s, 1H) | 8.48 | 0.04 |

| Phenylmethoxy OCH₂ | 4.62 (d, 2H) | 4.59 | 0.03 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.